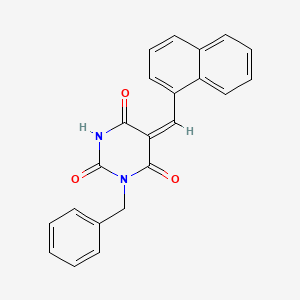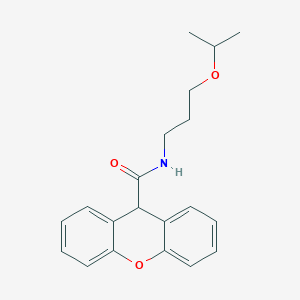![molecular formula C24H15ClN2O5 B5130141 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate is not well understood. However, it is believed that the compound interacts with metal ions through coordination bonds, which leads to the formation of a fluorescent complex.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that the compound does not exhibit cytotoxicity towards human cell lines, which makes it a safe candidate for further research.
实验室实验的优点和局限性
One of the advantages of 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate is its strong fluorescence in the presence of copper ions, which makes it a promising candidate for developing sensors for detecting copper ions in biological samples. Another advantage is its high thermal stability, which makes it a suitable material for constructing OLEDs.
However, one of the limitations of this compound is its limited solubility in common organic solvents, which makes it difficult to handle in lab experiments.
未来方向
There are several future directions for research on 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to explore its applications in the field of organic electronics, such as in the development of high-performance OLEDs.
Additionally, future research could focus on improving the solubility of this compound in organic solvents, which would make it easier to handle in lab experiments. Another direction could be to investigate the mechanism of action of this compound in more detail, which would provide insights into its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including as a fluorescent probe for detecting metal ions and as a material for constructing OLEDs. While there is limited information available on its biochemical and physiological effects, it has been found to be safe for use in lab experiments. Further research is needed to explore its potential applications and improve its solubility in organic solvents.
合成方法
The synthesis method of 2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate involves the reaction between 2-hydroxy-1-naphthaldehyde and 4-chloro-3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with benzoyl chloride to obtain the final product.
科学研究应用
2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate has been used in scientific research for various applications. One of the potential applications is as a fluorescent probe for detecting metal ions. The compound has been found to exhibit strong fluorescence in the presence of copper ions, which makes it a promising candidate for developing sensors for detecting copper ions in biological samples.
Another application of this compound is in the field of organic electronics. It has been used as a material for constructing organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron-transporting properties.
属性
IUPAC Name |
[2-[(4-chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c25-20-13-11-17(14-21(20)27(30)31)26-23(28)19-12-10-15-6-4-5-9-18(15)22(19)32-24(29)16-7-2-1-3-8-16/h1-14H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRERHSCBYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)



![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)